![molecular formula C₁₅H₁₆D₅N₅O₅ B1144457 6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 CAS No. 72963-21-4](/img/no-structure.png)
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5” is a well-known, highly active stimulant of cell divisions in plant tissue cultures . It is a white to pale yellow solid with a molecular formula of C15H21N5O5 and a molecular weight of 351.36 . It is soluble in acetic acid (50 mg/mL), DMSO (Slightly), Methanol (Slightly, Sonicated), and should be stored at -20°C (under dark) .
Physical And Chemical Properties Analysis
The compound “6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5” has a boiling point of 731.8±70.0°C at 760 mmHg, a melting point of 178-182°C, and a density of 1.65±0.1 g/cm3 .properties
CAS RN |
72963-21-4 |
|---|---|
Product Name |
6-[(E)-4-Hydroxy-3-methylbut-2-enylamino]-9-β-D-ribofuranosylpurine-d5 |
Molecular Formula |
C₁₅H₁₆D₅N₅O₅ |
Molecular Weight |
356.39 |
synonyms |
trans-Zeatin Riboside-d5; (E)-N-[4-Hydroxy-3-(methyl-d3)-2-butenyl-4,4-d2]-adenosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




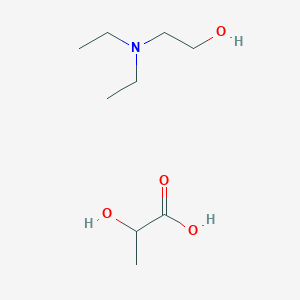
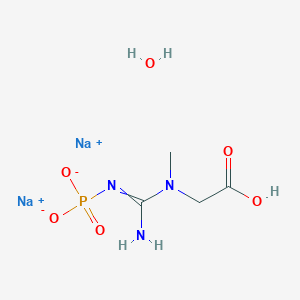
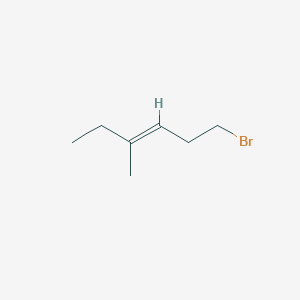
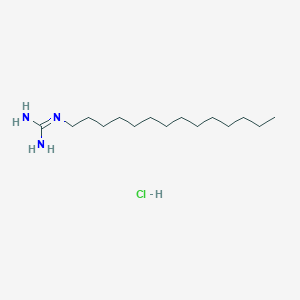
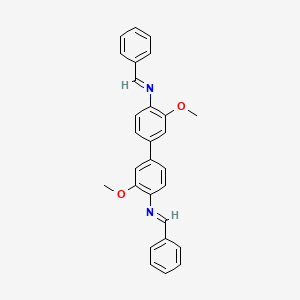
![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)